REACTION_SMILES
|
[C:1]([O:2][CH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)-[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)(=[O:17])[NH:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[CH3:51][OH:52].[Cl-:50].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32].[Na+:48].[Na+:49].[OH-:47]>>[NH2:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32]
|
Name
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][CH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)-[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)(=[O:17])[NH:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[CH3:51][OH:52].[Cl-:50].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32].[Na+:48].[Na+:49].[OH-:47]>>[NH2:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32]
|
Name
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][CH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)-[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)(=[O:17])[NH:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[CH3:51][OH:52].[Cl-:50].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32].[Na+:48].[Na+:49].[OH-:47]>>[NH2:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32]
|
Name
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][CH2:3][CH:4]1[c:5]2[c:6]([cH:7][cH:8][cH:9][cH:10]2)-[c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)(=[O:17])[NH:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[CH3:51][OH:52].[Cl-:50].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32].[Na+:48].[Na+:49].[OH-:47]>>[NH2:18][CH:19]([CH3:20])[C:21](=[O:22])[NH2:23].[NH2:24][c:25]1[cH:26][c:27]([CH:33]=[CH:34][c:35]2[cH:36][c:37]([O:45][CH3:46])[c:38]([O:43][CH3:44])[c:39]([O:41][CH3:42])[cH:40]2)[cH:28][cH:29][c:30]1[O:31][CH3:32]
|
Name
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)C(N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C=Cc2cc(OC)c(OC)c(OC)c2)cc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |